An In-depth Technical Guide on the Core Mechanism of Action of Alpinumisoflavone
An In-depth Technical Guide on the Core Mechanism of Action of Alpinumisoflavone
A Note on Alpinumisoflavone Acetate: This technical guide focuses on the mechanism of action of alpinumisoflavone (CAS 34086-50-5), as the vast majority of published research pertains to this compound. Alpinumisoflavone acetate (CAS 86989-18-6) is a distinct chemical entity for which there is a significant lack of publicly available data regarding its specific biological activities and mechanisms of action.[1][2][3][4][5][6] Researchers should consider this distinction when evaluating the information presented herein.
Introduction
Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[7] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties.[7][8][9][10] This guide provides a detailed overview of the molecular mechanisms underlying these effects, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanisms of Action
Alpinumisoflavone exerts its biological effects through the modulation of multiple key cellular signaling pathways. The primary mechanisms can be categorized into its anti-cancer and anti-inflammatory activities.
AIF's anti-neoplastic effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
a) Induction of Apoptosis:
AIF triggers programmed cell death in various cancer cell lines. In human lung tumor cells, AIF treatment leads to an increase in the sub-G1 population and activation of caspases 3 and 7, which are key executioners of apoptosis.[11] Studies in hepatocellular carcinoma cells have shown that AIF increases the late apoptotic cell population by up to 205% and modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-xL and increasing the pro-apoptotic BAK.[12] In ovarian cancer cells, AIF at a concentration of 2 µM was found to increase the number of late apoptotic cells by 165-187%.[13]
b) Cell Cycle Arrest:
AIF has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in glioblastoma cells. This is accompanied by alterations in the expression of cell cycle-related proteins.[14] In ovarian cancer cells, AIF treatment also results in sub-G1 phase arrest.[14]
c) Inhibition of Angiogenesis:
AIF demonstrates potent anti-angiogenic effects by targeting key molecules in the angiogenesis signaling cascade. It has been shown to inhibit the activity of several receptor tyrosine kinases, including HER2, VEGFR-2, and EGFR.[15] In the duck chorioallantoic membrane (CAM) assay, AIF significantly inhibited the total number of branch points and the mean length of tubule complexes, with IC50 values of 14.25 µM and 3.52 µM, respectively.[15][16][17]
d) Modulation of Key Signaling Pathways in Cancer:
-
AKT/PI3K Pathway: In clear cell renal cell carcinoma (ccRCC), AIF suppresses the Akt signaling pathway. This inhibition leads to an increase in the expression of miR-101, a tumor-suppressing microRNA.[7] Similarly, in ovarian cancer cells, AIF regulates the PI3K/AKT pathway, contributing to cell death.[14]
-
MAPK Pathway: AIF has been shown to dephosphorylate both MEK and ERK in lung tumor cells, thereby inhibiting the ERK/MAPK signaling pathway which is crucial for cell survival and proliferation.[11] In endometriosis cells, AIF increased the levels of MAPK regulatory proteins.[7]
-
miR-101/RLIP76 Axis: A significant mechanism in ccRCC involves the upregulation of miR-101 by AIF. miR-101, in turn, directly targets and inhibits RLIP76 (Ral-interacting protein of 76 kDa), a protein involved in cancer cell proliferation and metastasis.[7]
AIF exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
a) Inhibition of Pro-inflammatory Cytokine and Mediator Production:
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, AIF significantly suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[18]
b) Modulation of Key Signaling Pathways in Inflammation:
-
NF-κB Pathway: AIF inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. In lung tumor cells, AIF represses NF-κB-dependent transcription.[11] This inhibitory effect on NF-κB is a key mechanism for its anti-inflammatory action, as NF-κB is a central regulator of inflammatory gene expression.
-
MAPK Pathway: Similar to its role in cancer, AIF also modulates the MAPK pathway in the context of inflammation. It suppresses the activation of MAPKs in LPS-stimulated macrophages.[18]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of alpinumisoflavone.
Table 1: In Vitro Cytotoxicity of Alpinumisoflavone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 | Breast Cancer | 3.62 µM (Doxorubicin control) | 48 h |
| Hep3B | Hepatocellular Carcinoma | > 50 µM | 48 h |
| Huh7 | Hepatocellular Carcinoma | > 50 µM | 48 h |
| ES2 | Ovarian Cancer | ~2 µM (Significant anti-proliferative effect) | 48 h |
| OV90 | Ovarian Cancer | ~2 µM (Significant anti-proliferative effect) | 48 h |
Note: Data for AIF's direct IC50 on MCF-7 was not definitively established in the cited source, with inhibition not exceeding 50%. The IC50 for the positive control doxorubicin is provided for context.[12][13][14][15]
Table 2: In Vitro Anti-Angiogenic Activity of Alpinumisoflavone
| Target/Assay | IC50 Value |
| HER2 | 2.96 µM |
| VEGFR-2 | 4.80 µM |
| MMP-9 | 23.00 µM |
| FGFR4 | 57.65 µM |
| EGFR | 92.06 µM |
| RET | > 200 µM |
| Duck CAM (Branch Points) | 14.25 µM |
| Duck CAM (Tubule Length) | 3.52 µM |
Table 3: In Vivo Anti-Cancer Activity of Alpinumisoflavone
| Xenograft Model | Cancer Type | Dosage | Duration | Effect |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 50 and 100 mg/kg/day | 30 days | Reduced tumor growth |
| Eca109 | Esophageal Squamous Cell Carcinoma | 20 mg/kg/day | 30 days | Reduced tumor growth |
| HCT-116 | Colorectal Carcinoma | 25 and 50 mg/kg/day (i.p.) | 24 days | Suppressed tumor growth |
| B16-F10 | Melanoma (Metastasis Model) | 20 and 50 mg/kg/day | 24 days | Decreased pulmonary metastatic nodules |
[8]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited are often proprietary to the conducting laboratories. However, this section provides an overview of the standard methodologies employed in the research on alpinumisoflavone.
This assay is used to assess the cytotoxic effects of AIF on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of AIF (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
This technique is used to detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., AKT, MAPK, NF-κB).
-
Cell Lysis: Cells treated with AIF are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
This method is used to measure the expression levels of specific microRNAs, such as miR-101.
-
RNA Extraction: Total RNA, including small RNAs, is extracted from AIF-treated cells.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a specific stem-loop primer for the target miRNA.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the miRNA of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.
-
Data Analysis: The expression level of the target miRNA is quantified relative to a reference gene (e.g., U6 snRNA).
This model is used to evaluate the anti-tumor efficacy of AIF in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with AIF (e.g., via oral gavage or intraperitoneal injection) or a vehicle control for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-cancer signaling pathways modulated by Alpinumisoflavone.
Caption: Anti-inflammatory signaling pathways modulated by Alpinumisoflavone.
Caption: General experimental workflow for Western Blot analysis.
References
- 1. echemi.com [echemi.com]
- 2. Alpinumisoflavone acetate supplier | CAS 86989-18-6 | AOBIOUS [aobious.com]
- 3. Alpinumisoflavone acetate | CAS:86989-18-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. Alpinumisoflavone | 34086-50-5 | XA161646 | Biosynth [biosynth.com]
- 5. Alpinumisoflavone - Wikipedia [en.wikipedia.org]
- 6. CAS 34086-50-5 | Alpinumisoflavone [phytopurify.com]
- 7. researchgate.net [researchgate.net]
- 8. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpinumisoflavone induces apoptosis and suppresses extracellular signal-regulated kinases/mitogen activated protein kinase and nuclear factor-κB pathways in lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpinumisoflavone Impairs Mitochondrial Respiration via Oxidative Stress and MAPK/PI3K Regulation in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpinumisoflavone Disrupts Endoplasmic Reticulum and Mitochondria Leading to Apoptosis in Human Ovarian Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

